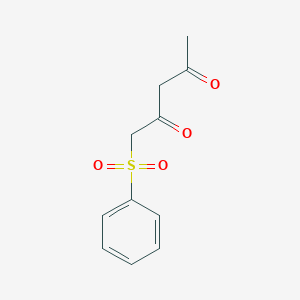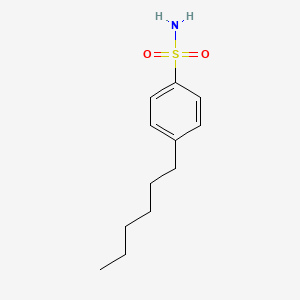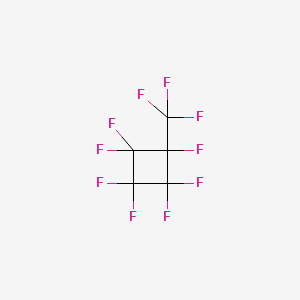
Cyclobutane, heptafluoro(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with heptafluoro and trifluoromethyl groups. The presence of multiple fluorine atoms imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of cyclobutane, heptafluoro(trifluoromethyl)- typically involves [2 + 2] cycloaddition reactions . This method is widely used for synthesizing cyclobutane derivatives due to its efficiency and versatility. The reaction conditions often include the use of photochemical or thermal activation to facilitate the cycloaddition process. Industrial production methods may involve the use of specialized catalysts and controlled environments to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Cyclobutane, heptafluoro(trifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Photochemical Reactions: The compound is known to participate in photochemical reactions, which can lead to the formation of various products depending on the reaction conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions vary based on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Cyclobutane, heptafluoro(trifluoromethyl)- has several applications in scientific research, including:
Wirkmechanismus
The mechanism by which cyclobutane, heptafluoro(trifluoromethyl)- exerts its effects is primarily related to its ability to participate in various chemical reactions. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to interact with different molecular targets. The pathways involved in its reactions often include radical intermediates and the formation of stable fluorinated products .
Vergleich Mit ähnlichen Verbindungen
Cyclobutane, heptafluoro(trifluoromethyl)- can be compared to other fluorinated cyclobutanes, such as:
Octafluorocyclobutane: This compound has a similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Hexafluoro-bis(trifluoromethyl)cyclobutane: This compound contains two trifluoromethyl groups, which further enhances its stability and reactivity compared to cyclobutane, heptafluoro(trifluoromethyl)-.
The uniqueness of cyclobutane, heptafluoro(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical properties and makes it valuable for various applications.
Eigenschaften
CAS-Nummer |
5187-89-3 |
|---|---|
Molekularformel |
C5F10 |
Molekulargewicht |
250.04 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4-heptafluoro-4-(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C5F10/c6-1(5(13,14)15)2(7,8)4(11,12)3(1,9)10 |
InChI-Schlüssel |
ZVXOHSHODRJTCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C1(F)F)(F)F)(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[1,4-Phenylenebis(methylene)]dianiline](/img/structure/B14742079.png)
![1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine](/img/structure/B14742085.png)
![3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B14742090.png)

![ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate](/img/structure/B14742097.png)

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)
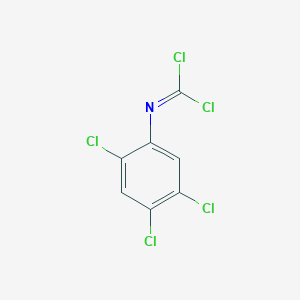


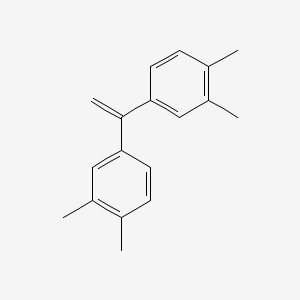
![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)
